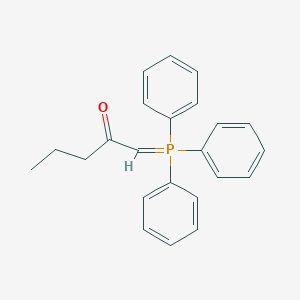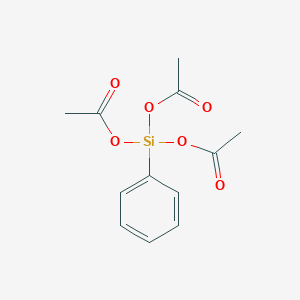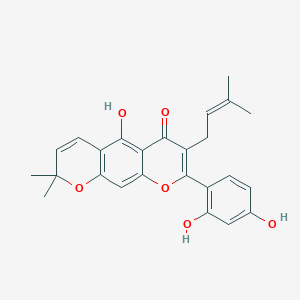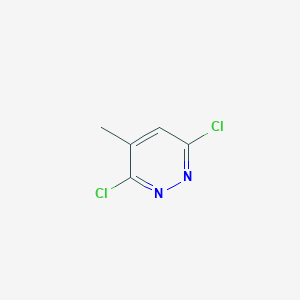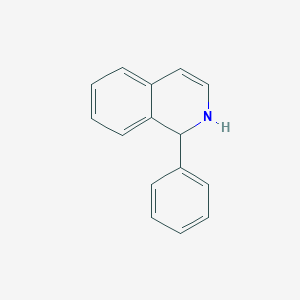
1-Phenyl-1,2-Dihydroisochinolin
Übersicht
Beschreibung
1-Phenyl-1,2-dihydroisoquinoline (PDIQ) is a chemical compound that belongs to the class of isoquinoline derivatives. It is an important intermediate in the synthesis of various organic compounds and has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties.
Wissenschaftliche Forschungsanwendungen
Synthese von 1,2-Dihydroisochinolin-1-Carboxylaten
Die Verbindung wird bei der Synthese von 1,2-Dihydroisochinolin-1-Carboxylaten unter Kobaltkatalyse verwendet . Dieser Prozess beinhaltet die C–H-Funktionalisierung von Phenylglycin-Derivaten mit Alkinen .
Hemmungsaktivität gegen Monoaminoxidase (MAO)
Eine Reihe von (S)-1-Phenyl-3,4-Dihydroisochinolin-2 (1 H)-Carboxylaten, die aus 1-Phenyl-1,2-Dihydroisochinolin synthetisiert wurden, wurden auf ihre Hemmungsaktivität gegen Monoaminoxidase (MAO)-A und -B untersucht .
Hemmungsaktivität gegen Acetylcholinesterase (AChE)
Dieselbe Reihe von (S)-1-Phenyl-3,4-Dihydroisochinolin-2 (1 H)-Carboxylaten wurde auch auf ihre Hemmungsaktivität gegen Acetylcholinesterase (AChE) untersucht .
Hemmungsaktivität gegen Butyrylcholinesterase (BChE)
Diese Carboxamid-Derivate wurden auch auf ihre Hemmungsaktivität gegen Butyrylcholinesterase (BChE) getestet .
Biologische und medizinische Aktivitäten
Die Synthese von 1,2-Dihydroisochinolin, [2,1- a] Isochinolin und [5,1- a] Isochinolin ist aufgrund ihrer biologischen und medizinischen Aktivitäten sehr wichtig .
Umsetzung in das entsprechende Isochinolin
Diese Verbindungen können auch in das entsprechende Isochinolin umgewandelt werden .
Wirkmechanismus
Target of Action
1-Phenyl-1,2-dihydroisoquinoline primarily targets Monoamine Oxidase (MAO)-A and -B , and Butyrylcholine Esterase (BChE) . These enzymes play crucial roles in the regulation of nerve conduction by catalyzing the degradation of neurotransmitters .
Mode of Action
The compound interacts with its targets, inhibiting their activity. For instance, certain derivatives of 1-Phenyl-1,2-dihydroisoquinoline have shown good inhibitory activity against both MAO-A and MAO-B . This interaction results in changes in the levels of neurotransmitters in the central nervous system .
Biochemical Pathways
The inhibition of MAO-A, MAO-B, and BChE affects the biochemical pathways involving these enzymes. The inhibition of MAO enzymes prevents the breakdown of monoamine neurotransmitters, thereby increasing their availability . This can have downstream effects on mood regulation, as these neurotransmitters are involved in regulating mood and emotional responses .
Pharmacokinetics
For instance, the compound’s solubility and stability would influence its absorption and distribution within the body .
Result of Action
The inhibition of MAO and BChE enzymes by 1-Phenyl-1,2-dihydroisoquinoline can result in increased levels of monoamine neurotransmitters in the central nervous system . This can lead to antidepressant and anticonvulsant effects . In fact, certain derivatives of this compound have been evaluated as potential antidepressant and anticonvulsant agents .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Phenyl-1,2-dihydroisoquinoline. For instance, the compound’s stability could be affected by factors such as temperature and pH . Additionally, the compound’s interaction with its targets could be influenced by the presence of other molecules or drugs within the body .
Biochemische Analyse
Biochemical Properties
It is known that isoquinoline derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure of the isoquinoline derivative and the biomolecules involved .
Cellular Effects
Some isoquinoline derivatives have been shown to have antidepressant and anticonvulsant effects . These effects are likely mediated by an increase in central nervous system neurotransmitters such as serotonin (5-HT) and norepinephrine (NE) .
Molecular Mechanism
It is known that isoquinoline derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the effects of isoquinoline derivatives can change over time, depending on factors such as the compound’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
Some isoquinoline derivatives have been shown to display antidepressant effects in a dose-dependent manner .
Metabolic Pathways
It is known that isoquinoline derivatives can be involved in various metabolic pathways, interacting with enzymes or cofactors .
Transport and Distribution
It is known that isoquinoline derivatives can interact with various transporters or binding proteins .
Subcellular Localization
It is known that isoquinoline derivatives can be directed to specific compartments or organelles based on targeting signals or post-translational modifications .
Eigenschaften
IUPAC Name |
1-phenyl-1,2-dihydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N/c1-2-7-13(8-3-1)15-14-9-5-4-6-12(14)10-11-16-15/h1-11,15-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTTYRRRTGNMMHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C3=CC=CC=C3C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


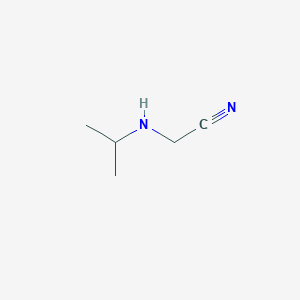
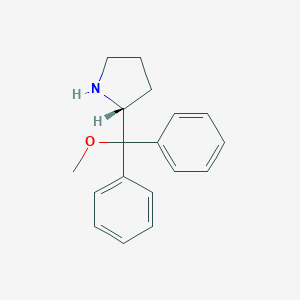

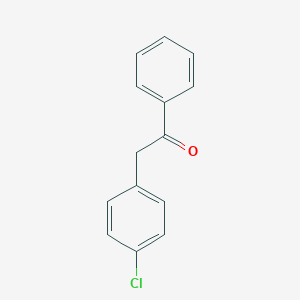
![Silane, [[3,7-dimethyl-9-(2,6,6-trimethyl-2-cyclohexen-1-ylidene)-3,5,7-nonatrienyl]oxy]trimethyl-](/img/structure/B106821.png)
